molecular formula C10H10O3 B14641466 1-(4-Hydroxyphenyl)butane-1,3-dione CAS No. 51944-08-2

1-(4-Hydroxyphenyl)butane-1,3-dione

Cat. No.: B14641466
CAS No.: 51944-08-2
M. Wt: 178.18 g/mol
InChI Key: UWAUIJMZUFHKFS-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)butane-1,3-dione is an organic compound with a molecular formula of C10H10O3 It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxyphenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to diols.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

1-(4-Hydroxyphenyl)butane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbonyl groups can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)butane-1,3-dione can be compared to other diketones and hydroxyphenyl compounds:

    Similar Compounds: 1-Phenyl-1,3-butanedione, 1-(2-Hydroxyphenyl)butane-1,3-dione, and 1-(4-Methoxyphenyl)butane-1,3-dione.

    Uniqueness: The presence of both hydroxyl and diketone functional groups in this compound makes it unique, allowing it to participate in a wider range of chemical reactions and interactions compared to similar compounds.

Properties

CAS No.

51944-08-2

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

1-(4-hydroxyphenyl)butane-1,3-dione

InChI

InChI=1S/C10H10O3/c1-7(11)6-10(13)8-2-4-9(12)5-3-8/h2-5,12H,6H2,1H3

InChI Key

UWAUIJMZUFHKFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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